Benzyltriethylammonium

Übersicht

Beschreibung

Benzyltriethylammonium is a quaternary ammonium salt that functions as an organic base . It is often used in phase-transfer catalysis (PTC) to catalyze polycondensation reactions to form high molecular weight polymers under bi-phasic conditions .

Synthesis Analysis

While specific synthesis methods for Benzyltriethylammonium were not found in the search results, it is known to be used in the synthesis of zeolite-Y .Molecular Structure Analysis

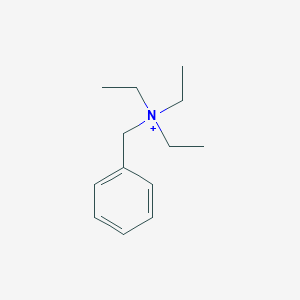

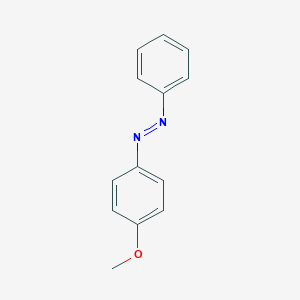

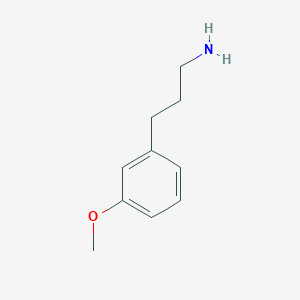

Benzyltriethylammonium chloride has a molecular formula of C13H22ClN . The structure of this compound is available as a 2D Mol file .Chemical Reactions Analysis

Benzyltriethylammonium chloride is used as a catalyst in various chemical reactions. It is used in the Knoevenagel condensation of carbonyl compounds with active methylene compounds to produce olefinic products . It is also used in phase-transfer catalysis (PTC) to catalyze polycondensation reactions . A study has shown that a benzyltriethylammonium/urea deep eutectic solvent (DES) can be used for the dissolution and functionalization of cellulose .Physical And Chemical Properties Analysis

Benzyltriethylammonium chloride is a hygroscopic substance that is soluble in water, ethanol, methanol, isopropanol, DMF, acetone, and dichloromethane . Its aqueous solutions are conductive . The physical properties such as pH, ionic conductivity, viscosity, density, and refractive index have been measured between 293 and 333 K .Wissenschaftliche Forschungsanwendungen

Chemistry and Synthesis Applications

Aziridine Ring Opening Reactions Benzyltriethylammonium tetrathiomolybdate has been used to facilitate aziridine ring opening reactions in a regiospecific and stereospecific manner. This compound allows for the synthesis of various sulfur heterocycles in one-pot operations, achieving good yields without the need for Lewis acid catalysts (Sureshkumar et al., 2005).

Synthesis of Disulfides Benzyltriethylammonium tetracosathioheptamolybdate is a superior sulfur transfer reagent for converting alkyl halides to disulfides under mild conditions, offering excellent yields (Polshettiwar et al., 2003).

Preparation of Electrophilic Alkenes Benzyltriethylammonium chloride acts as a catalytic agent in the Knoevenagel condensation of carbonyl compounds with active methylene compounds. This process produces olefinic products in high yields and has been used for synthesizing antibacterial agents like trimethoprim (Bose & Narsaiah, 2001).

Iodination of Anilines Benzyltriethylammonium dichloroiodate, in combination with sodium bicarbonate and methanol, serves as an effective and environmentally friendly iodinating reagent for anilines, yielding monoiodinated anilines with good to excellent yields (Kosynkin & Tour, 2001).

Synthesis of Novel Sugars Benzyltriethylammonium tetrathiomolybdate and tetraethylammonium tetraselenotungstate have been used for the efficient transfer of sulfur and selenium, respectively, in the synthesis of carbohydrate derivatives, including sulfur and selenium-containing sugars (Kirubakaran et al., 2021).

Electrochemical and Material Applications

Corrosion Inhibition Benzyltriethylammonium chloride (BTC) has been studied for its effectiveness as a corrosion inhibitor for carbon steel. Electrochemical Impedance Spectroscopy (EIS) showed that BTC can significantly increase the polarization resistance and decrease the double-layer capacitance of the electrolyte/carbon steel interface, achieving an inhibition efficiency of up to 65% (Idris, Daud, & Othman, 2013).

Ionic Liquids for Electrochemical Applications Benzyltrialkylammonium chlorides mixed with chloroaluminate form ionic liquids suitable for electrochemical applications like sodium batteries. The coulombic efficiency for sodium ion reduction and oxidation in benzyltriethylammonium chloride ionic liquid was over 91%, indicating potential utility in energy storage technologies (Kim et al., 2004).

Nonlinear Optical Properties Benzyltriethylammonium bis(2-thioxo-1,3-dithiole-4,5-dithiolato)aurate(III) has been identified as a novel nonlinear optical organometallic crystal with potential applications in all-optical switching devices. Its significant negative nonlinear refraction and absence of nonlinear absorption make it suitable for these applications (Wang et al., 2011).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

benzyl(triethyl)azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N/c1-4-14(5-2,6-3)12-13-10-8-7-9-11-13/h7-11H,4-6,12H2,1-3H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBQDSLGFSUGBBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40168118 | |

| Record name | Benzyltriethylammonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40168118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Benzyl-N,N-Diethylethanaminium | |

CAS RN |

16652-03-2 | |

| Record name | Benzyltriethylammonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016652032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyltriethylammonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40168118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZYLTRIETHYLAMMONIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QS1AQC1A39 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Disodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;iron(3+)](/img/structure/B97611.png)

![1,3-Dihydro-2h-imidazo[4,5-b]pyrazin-2-one](/img/structure/B97623.png)

![Spiro[cyclohexane-1,3'-indoline]-2'-carboxanilide](/img/structure/B97629.png)